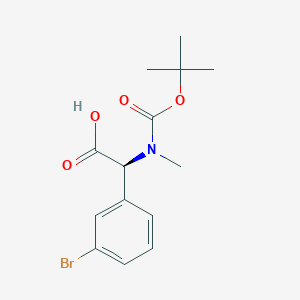
(S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The presence of the bromophenyl group and the tert-butoxycarbonyl-protected amino group makes it a versatile intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-2-amino-2-(3-bromophenyl)acetic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Methylation: The protected amino acid is then methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Types of Reactions:
Substitution Reactions:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butoxycarbonyl group.
Oxidation: Reagents like potassium permanganate (KMnO4) can be employed.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.
Deprotected Amine: Removal of the tert-butoxycarbonyl group yields the free amine.
Wissenschaftliche Forschungsanwendungen
(S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. The bromophenyl group can participate in π-π interactions, while the amino group can form hydrogen bonds with biological molecules. These interactions influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- (S)-2-(3-Chlorophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
- (S)-2-(3-Fluorophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
- (S)-2-(3-Methylphenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
Comparison:
- Uniqueness: The presence of the bromine atom in (S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid imparts unique reactivity and electronic properties compared to its chloro, fluoro, and methyl analogs.
- Reactivity: The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making it a valuable intermediate in organic synthesis.
- Applications: While all these compounds can serve as intermediates in pharmaceutical synthesis, the bromine derivative may offer distinct advantages in terms of reactivity and selectivity.
Eigenschaften
Molekularformel |
C14H18BrNO4 |
|---|---|
Molekulargewicht |
344.20 g/mol |
IUPAC-Name |
(2S)-2-(3-bromophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-6-5-7-10(15)8-9/h5-8,11H,1-4H3,(H,17,18)/t11-/m0/s1 |
InChI-Schlüssel |
TWELWDKSZSYNPN-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](C1=CC(=CC=C1)Br)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC(=CC=C1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


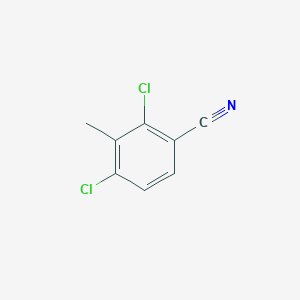
![(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13094547.png)
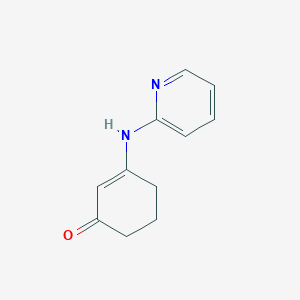

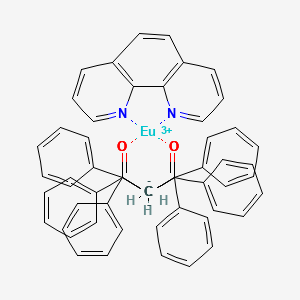
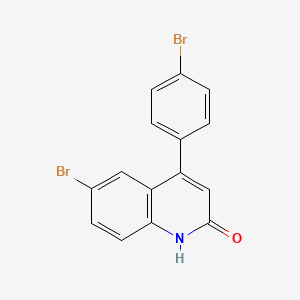
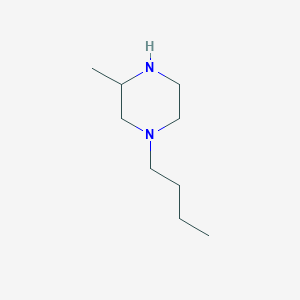
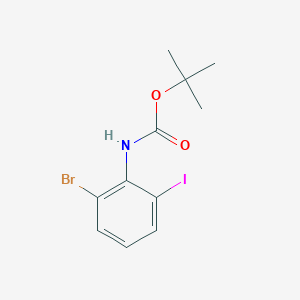
![1'-Tert-butyl 4'-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13094587.png)
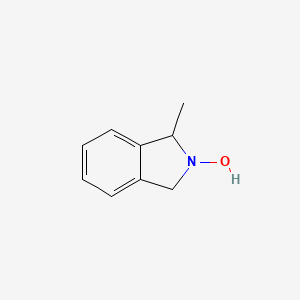

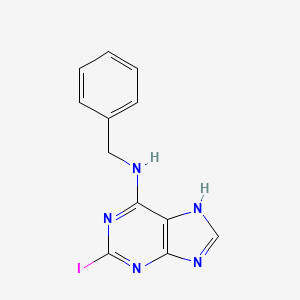

![3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B13094624.png)
